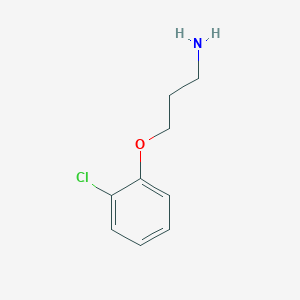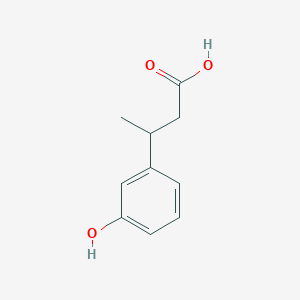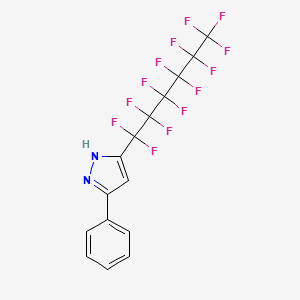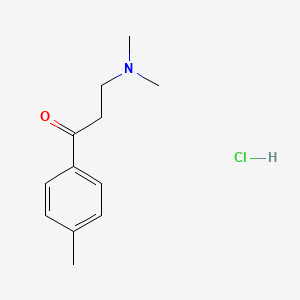
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
概要
説明
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride is a synthetic compound that belongs to the class of cathinones. It is commonly known as Dibutylone, which is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a white crystalline powder that is soluble in water and other organic solvents. It is a potent stimulant that affects the central nervous system and is known to produce euphoria, increased energy, and altered perception.
科学的研究の応用
Chemical Synthesis and Structural Diversity
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride and its derivatives have been utilized in various chemical syntheses. Roman (2013) demonstrated the use of a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions. These reactions led to a structurally diverse library of compounds, showing the potential of this class of chemicals for generating new chemical entities with varied structures (Roman, 2013).
Potential in Drug Discovery
A significant application of this compound is in the field of drug discovery. Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. The compound displayed selectivity and potential as a pharmacological research tool and a drug lead, demonstrating the role of such compounds in therapeutic development (Croston et al., 2002).
Interaction with Biological Molecules
In 2017, Istanbullu et al. investigated the interaction of Mannich base derivatives, including 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride, with fish sperm DNA. This study, utilizing electrochemical detection, highlighted the potential of these compounds in the study of DNA interactions, important for understanding mechanisms at the molecular level (Istanbullu et al., 2017).
Nonlinear Optical Properties
The compound has also been explored for its nonlinear optical properties. Rahulan et al. (2014) synthesized a derivative and investigated its properties using a z-scan technique. The study revealed interesting behaviors like switchovers from saturable to reverse saturable absorption, indicating potential applications in optical device technologies (Rahulan et al., 2014).
特性
IUPAC Name |
3-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGTEVPTBGTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride | |
CAS RN |
5250-02-2 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5250-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

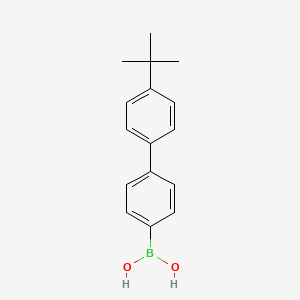
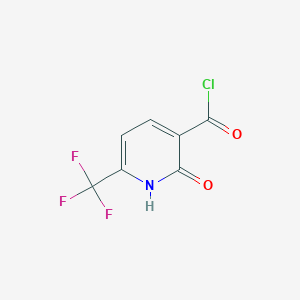
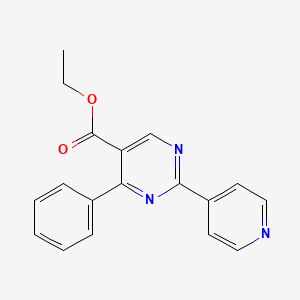
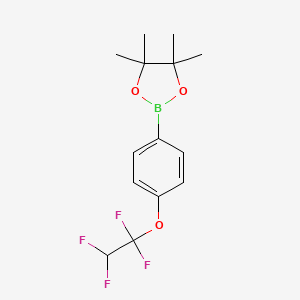
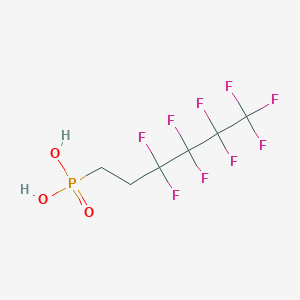
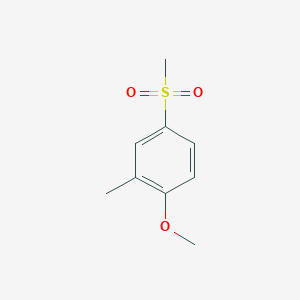
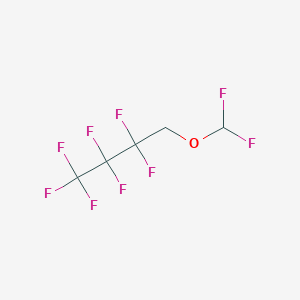
![4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3042107.png)
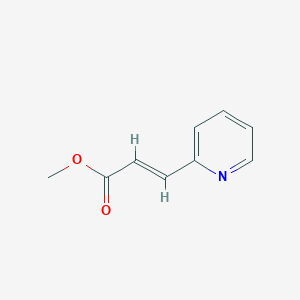
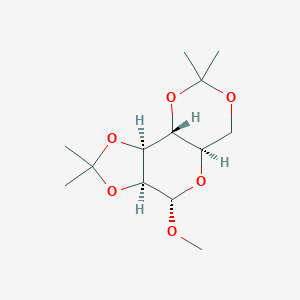
![1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3042112.png)
